2-Oxo-6-phenoxyhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30952-42-2 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-oxo-6-phenoxyhexanoic acid |
InChI |
InChI=1S/C12H14O4/c13-11(12(14)15)8-4-5-9-16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
InChI Key |
WWYFLSVHTNUXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Oxo 6 Phenoxyhexanoic Acid
Established Synthetic Pathways to 2-Oxo-6-phenoxyhexanoic Acid
The synthesis of this compound is a multi-step process that necessitates careful consideration of starting materials and reaction conditions to ensure high yield and purity.
Starting Material Considerations and Precursor Synthesis
The primary precursor for the synthesis of this compound is 6-phenoxyhexanoic acid. The synthesis of this precursor is typically achieved through the reaction of a 6-halo-hexanoic acid ester with phenol (B47542) in the presence of a base, or via the acid-catalyzed reaction between phenol and a suitable lactone. An alternative approach involves the direct reaction of hexanoic acid with phenol, which can be catalyzed by a strong acid.
A plausible and efficient route to an ester of 6-phenoxyhexanoic acid, a direct precursor for the subsequent Claisen condensation, is the acid-catalyzed transesterification of ε-caprolactone with ethanol (B145695) to form ethyl 6-hydroxyhexanoate (B1236181), followed by a Williamson ether synthesis with phenol. ed.gov
| Precursor | Starting Materials | Key Reaction Type |
| Ethyl 6-phenoxyhexanoate | ε-caprolactone, Ethanol, Phenol | Transesterification, Williamson ether synthesis |
| 6-Phenoxyhexanoic acid | Hexanoic acid, Phenol | Esterification/Etherification |
| Ethyl 6-chloro-6-oxohexanoate | Monoethyl adipate, Bis(trichloromethyl) carbonate | Acyl chloride formation |
Key Reaction Steps and Reaction Conditions
The introduction of the 2-oxo functionality onto the 6-phenoxyhexanoic acid backbone is most effectively achieved through a mixed Claisen condensation. fishersci.itlibretexts.orgwikipedia.orglibretexts.orglibretexts.org This reaction involves the treatment of an ester of 6-phenoxyhexanoic acid, such as ethyl 6-phenoxyhexanoate, with an excess of diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide.
The key steps in the synthesis are:
Enolate Formation: The α-proton of ethyl 6-phenoxyhexanoate is abstracted by a strong base (e.g., sodium ethoxide) to form a reactive enolate.
Nucleophilic Acyl Substitution: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
Elimination: The ethoxide group is eliminated from the tetrahedral intermediate, yielding ethyl 2-oxo-6-phenoxyhexanoate-1-carboxylate.
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester groups and promotes decarboxylation to afford the final product, this compound. wikipedia.org
The general mechanism for a mixed Claisen condensation between an ester and diethyl oxalate is well-established. fishersci.itlibretexts.org
| Step | Reactants | Reagents | Product |
| 1. Esterification (Precursor Synthesis) | 6-Hydroxyhexanoic acid | Ethanol, Acid catalyst | Ethyl 6-hydroxyhexanoate |
| 2. Ether Synthesis (Precursor Synthesis) | Ethyl 6-hydroxyhexanoate, Phenol | Base (e.g., NaH) | Ethyl 6-phenoxyhexanoate |
| 3. Claisen Condensation | Ethyl 6-phenoxyhexanoate, Diethyl oxalate | Sodium ethoxide | Diethyl 2-(6-phenoxybutanoyl)malonate |
| 4. Hydrolysis & Decarboxylation | Diethyl 2-(6-phenoxybutanoyl)malonate | Aqueous acid (e.g., HCl, H₂SO₄), Heat | This compound |
Yield Optimization and Purity Assessment
Optimizing the yield and ensuring the purity of this compound involves careful control over several experimental parameters. In the Claisen condensation step, using a stoichiometric amount of base is crucial as it drives the reaction to completion by deprotonating the resulting β-keto ester, which is an otherwise endergonic process. wikipedia.org The use of a non-nucleophilic base like lithium diisopropylamide (LDA) can also be considered in mixed Claisen condensations to selectively form the desired enolate. wikipedia.orgyoutube.com
Purification of the final product typically involves several steps. lookchem.com After the reaction, the mixture is neutralized and the product is extracted into an organic solvent. The solvent is then removed, and the crude product can be purified by techniques such as column chromatography or recrystallization. nih.govsigmaaldrich.com For carboxylic acids, purification can also be achieved by converting the acid to its salt, recrystallizing the salt, and then regenerating the free acid. lookchem.com The purity of the final compound can be assessed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Derivatization Strategies for this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Modification of the Phenoxy Moiety
The phenoxy group in this compound is an aromatic ether, and the benzene (B151609) ring is activated towards electrophilic aromatic substitution by the oxygen atom. organicmystery.comucalgary.ca This allows for the introduction of various substituents onto the aromatic ring.
Common electrophilic aromatic substitution reactions that can be applied include:
Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or under milder conditions due to the activating effect of the ether oxygen. libretexts.orgucalgary.ca
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. libretexts.orgucalgary.ca
Friedel-Crafts Acylation: An acyl group can be introduced onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orgkhanacademy.orgrsc.org
The directing effect of the phenoxy group is ortho- and para-, meaning that the incoming electrophile will preferentially add to the positions ortho or para to the oxygen atom. organicmystery.comucalgary.ca
| Reaction | Reagents | Expected Product(s) |
| Bromination | Br₂, FeBr₃ | 2-Oxo-6-(bromo-phenoxy)hexanoic acid (ortho and para isomers) |
| Nitration | HNO₃, H₂SO₄ | 2-Oxo-6-(nitro-phenoxy)hexanoic acid (ortho and para isomers) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Oxo-6-(acyl-phenoxy)hexanoic acid (ortho and para isomers) |
Alterations of the Hexanoic Acid Chain
The hexanoic acid chain of this compound possesses two key functional groups that can be modified: the carboxylic acid and the α-keto group.
Reactions of the Carboxylic Acid Group:
Esterification: The carboxylic acid can be converted to its corresponding ester. A mild and efficient method for forming methyl esters is the use of diazomethane (B1218177) (CH₂N₂). youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine. fishersci.itlibretexts.orggoogle.comnih.govnih.govyoutube.com
Reactions of the α-Keto Group:
Reduction: The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), without affecting the carboxylic acid or the aromatic ring. This would yield 2-hydroxy-6-phenoxyhexanoic acid.
| Functional Group | Reaction | Reagents | Product |
| Carboxylic Acid | Esterification (Methyl Ester) | Diazomethane (CH₂N₂) | Methyl 2-oxo-6-phenoxyhexanoate |
| Carboxylic Acid | Amide Formation | 1. SOCl₂ 2. RNH₂ | N-Alkyl-2-oxo-6-phenoxyhexanamide |
| α-Keto Group | Reduction | Sodium borohydride (NaBH₄) | 2-Hydroxy-6-phenoxyhexanoic acid |
Introduction of Heterocyclic and Aromatic Substituents
The synthesis of derivatives of this compound featuring heterocyclic and aromatic substituents can be achieved through various condensation and cyclization reactions, leveraging the reactivity of the α-keto acid moiety.
One common approach involves the reaction of the α-keto acid with binucleophilic reagents to form heterocyclic rings. For instance, condensation with substituted o-phenylenediamines in the presence of an acid catalyst can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with aminophenols can yield benzoxazine (B1645224) derivatives. The general principle involves the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and dehydration.
The introduction of aromatic substituents can be accomplished through reactions such as the Friedel-Crafts acylation, where the carboxylic acid group is first protected or activated. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed on a suitably halogenated precursor of this compound to introduce various aryl or heteroaryl groups.
Below is a table summarizing potential synthetic routes for the introduction of heterocyclic and aromatic substituents.
| Reactant(s) | Reagents and Conditions | Product Type |
| This compound, o-phenylenediamine (B120857) | p-Toluenesulfonic acid, Toluene, Reflux | Quinoxaline derivative |
| This compound, o-aminophenol | Acetic acid, Ethanol, Reflux | Benzoxazine derivative |
| This compound, Hydrazine (B178648) hydrate | Ethanol, Reflux | Pyridazinone derivative |
| Halogenated this compound precursor, Arylboronic acid | Pd catalyst, Base, Solvent | Aromatic-substituted derivative |
This table presents plausible synthetic transformations based on the known reactivity of α-keto acids. Specific yields and reaction conditions would require experimental optimization.
Formation of Esters, Amides, and Hydrazide Derivatives
The carboxylic acid functionality of this compound is readily converted into a variety of derivatives, including esters, amides, and hydrazides. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of the parent molecule.
Esterification: The formation of esters from this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Amide Formation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This direct condensation requires high temperatures or the use of coupling agents to activate the carboxylic acid. diva-portal.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. organic-chemistry.orgacs.org
Hydrazide Synthesis: Hydrazide derivatives are typically prepared by the hydrazinolysis of the corresponding esters of this compound. researchgate.netnih.gov The ester is treated with hydrazine hydrate, usually in an alcoholic solvent. nih.gov Alternatively, the carboxylic acid can be directly converted to the hydrazide using activating agents followed by reaction with hydrazine. osti.gov
The following table outlines general procedures for these derivatizations.
| Derivative | Reactant(s) | Reagents and Conditions |
| Ester | This compound, Alcohol | H₂SO₄ (cat.), Reflux |
| Amide | This compound, Amine | EDC, HOBt, DMF, Room Temp. |
| Hydrazide | Methyl 2-Oxo-6-phenoxyhexanoate, Hydrazine hydrate | Ethanol, Reflux |
This table provides representative conditions for the synthesis of esters, amides, and hydrazides. The choice of reagents and conditions may vary depending on the specific substrate and desired product.
Synthesis of Polymeric Derivatives
The bifunctional nature of this compound makes it a potential monomer for the synthesis of various polymeric materials, such as polyesters and polyamides. britannica.com The presence of the phenoxy group in the side chain can impart specific properties to the resulting polymer, such as increased thermal stability and altered solubility.
Polyesters: Polyesters can be synthesized from this compound through self-condensation or by co-polymerization with a diol. The self-condensation would require activation of the carboxylic acid and would result in a polyester (B1180765) with a ketone group in the repeating unit. A more common approach would be to first reduce the ketone to a hydroxyl group, creating a hydroxy acid monomer. This monomer can then undergo polycondensation to form a polyester. Alternatively, the di-acid can be co-polymerized with a diol using standard esterification catalysts.
Polyamides: Polyamides can be prepared by reacting a diamine with a dicarboxylic acid derivative of this compound. rasayanjournal.co.in For instance, the parent compound could be converted to a diacid, which can then be polymerized with a diamine via melt polycondensation or solution polymerization using activating agents. researchgate.netrsc.org The resulting polyamide would feature a phenoxy side chain.
The properties of the resulting polymers, such as their molecular weight, thermal properties, and mechanical strength, would be highly dependent on the specific monomers used, the polymerization method, and the reaction conditions.
The table below summarizes potential polymerization strategies involving this compound or its derivatives.
| Polymer Type | Monomer(s) | Polymerization Method |
| Polyester | Dihydroxy derivative of this compound | Polycondensation |
| Polyamide | Diacid derivative of this compound, Diamine | Melt or Solution Polycondensation |
This table illustrates conceptual pathways for the synthesis of polymeric derivatives. The feasibility and specific outcomes of these polymerizations would need to be determined experimentally.
Investigations into the Biological Activity of 2 Oxo 6 Phenoxyhexanoic Acid and Its Analogues
In Vitro Cellular Activity Studies
The in vitro cellular activities of compounds structurally analogous to 2-oxo-6-phenoxyhexanoic acid have been a central focus of research, with studies primarily investigating their effects on various cancer cell lines. These investigations have shed light on the cytotoxic potential and the cellular mechanisms through which these compounds exert their effects.
Cell Line-Based Evaluation of Derivative Activities
A number of studies have evaluated the cytotoxic activities of derivatives and analogues of this compound against various human cancer cell lines. For instance, a series of 2'-oxygenated chalcone (B49325) derivatives, which share structural similarities, were tested for their in vitro cytotoxicity. nih.gov
Notably, certain compounds demonstrated potent inhibitory activity against specific cancer cell lines. For example, in the Jurkat cell line, compounds designated as 1 and 2 showed significant cytotoxicity with IC50 values of 2.5 µM and 1.7 µM, respectively. nih.gov Similarly, against the U937 cell line, compounds 1 , 2 , and 10 were found to be highly active. nih.gov
Another study on pyrazolo[3,4-d]pyrimidine derivatives, also analogues, showed good activity against HEPG-2, MCF-7, and HCT-116 cell lines when compared to the reference drug doxorubicin. nih.gov The most potent among these was a pyrazolo derivative which exhibited strong inhibitory action against all three cell lines. nih.gov Furthermore, novel polysubstituted thiazole (B1198619) derivatives have shown promising antiproliferative properties in lung cancer models. mdpi.com
Table 1: Cytotoxic Activity of Selected Analogues
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative 1 | Jurkat | 2.5 | nih.gov |
| Chalcone Derivative 2 | Jurkat | 1.7 | nih.gov |
| Chalcone Derivative 8 | Jurkat | 3.2 | nih.gov |
| Chalcone Derivative 1 | U937 | 6.7 | nih.gov |
| Chalcone Derivative 2 | U937 | 1.5 | nih.gov |
| Chalcone Derivative 10 | U937 | 5.3 | nih.gov |
| Pyrazolo Derivative 14d | HEPG-2 | 3.65 | nih.gov |
| Pyrazolo Derivative 14d | MCF-7 | 1.45 | nih.gov |
| Pyrazolo Derivative 14d | HCT-116 | 2.00 | nih.gov |
Analysis of Cell Cycle Modulation by Related Compounds
The impact of these compounds on the cell cycle has been a key area of investigation. Studies on 2'-oxygenated chalcone derivatives revealed their ability to modulate cell cycle phase distribution in cancer cells. For instance, in the Jurkat cell line, compounds 7 and 9 were particularly effective in reducing the percentage of cells in the S phase, leading to an accumulation of cells in the G2/M phase. nih.gov
In the U937 cell line, a different effect was observed where a specific compound increased the proportion of cells in the G0/G1 phase while decreasing the S phase population. nih.gov In contrast, other related compounds led to a decrease in the S phase and an increase in the G2/M phase in the same cell line. nih.gov These findings indicate that even small structural variations among the analogues can lead to different effects on the cell cycle machinery.
Induction of Programmed Cell Death Pathways
The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Research into thiazole-based compounds, which are structurally related to this compound, has shown that they can exert their anticancer effects through the induction of apoptosis. mdpi.com While the precise pathways for many analogues are still under investigation, the observed cytotoxicity in various cancer cell lines is often attributed to the activation of these cell death mechanisms.
Role in Enzyme Regulation and Modulation
The analogues of this compound have been found to interact with and modulate the activity of key enzymes that play a crucial role in cancer progression. These include histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR).
Histone Deacetylase (HDAC) Inhibition Profiles
Several analogues have been identified as potent inhibitors of histone deacetylases, particularly HDAC6. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
A series of HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc binding group were synthesized and tested. nih.gov Some of these compounds demonstrated good potency in inhibiting HDAC6, with the most active candidate achieving an IC50 of 700 nM. nih.gov Research has also explored other chemical scaffolds for HDAC inhibition, including hydroxamic acids and selenocyanates. nih.govbiorxiv.org For example, a small molecule was discovered to be a potent and selective dual inhibitor of both HDAC6 and HDAC8. nih.gov
Table 2: HDAC Inhibition by Selected Analogues
| Compound Class | Target | IC50 | Reference |
|---|---|---|---|
| 3-hydroxy-isoxazole derivative | HDAC6 | 700 nM | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition Studies
The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and several analogues of this compound have been investigated for their EGFR inhibitory activity. Overexpression or mutation of EGFR is common in various cancers, making it an attractive target for therapeutic intervention. dovepress.com
Studies on pyrazolo[3,4-d]pyrimidine derivatives showed that they possess good inhibitory activity against EGFR tyrosine kinase, with IC50 values ranging from 8.27 to 19.03 µM. nih.gov The inhibitory activity against EGFR was found to be consistent with the observed cytotoxic effects in cancer cell lines. nih.gov Furthermore, pteridine-based derivatives have also been designed and synthesized as EGFR inhibitors, with some compounds showing significant anti-proliferative activity by down-regulating the phosphorylation of EGFR and its downstream signaling partner, ERK. nih.gov Research has also explored phenolic compounds as potential dual inhibitors of both EGFR and cyclooxygenase-2 (COX-2). dovepress.com
Other Relevant Enzyme System Interactions
While direct studies on this compound's interaction with a wide range of enzyme systems are limited, research on analogous structures provides insight into potential biological activities. For instance, derivatives of phenoxyacetic acid , a structurally related class, have been designed and evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com The COX enzymes are key to the metabolism of arachidonic acid and the production of prostaglandins; their inhibition can reduce pain and inflammation. mdpi.com In one study, newly synthesized phenoxyacetic acid derivatives showed mild to moderate inhibitory effects against COX-1, and some demonstrated strong inhibitory properties against COX-2, comparable to the non-selective NSAID mefenamic acid. mdpi.com
Furthermore, the reactivity of the 2-oxo-carboxylic acid moiety, a key feature of the target compound, has been explored. These compounds are recognized as versatile building blocks in synthetic chemistry, partly due to the reactivity of the ketone and carboxylic acid functional groups. nih.govresearchgate.net The enzymatic processing of a similar keto-acid, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate , is well-documented in the context of microbial degradation of biphenyls and polychlorinated biphenyls (PCBs). thegoodscentscompany.com This compound is a substrate for C-C bond hydrolases, such as BphD, which are essential enzymes in the bacterial metabolic pathways that break down these environmental pollutants. thegoodscentscompany.com The study of such enzymatic processes highlights how the 2-oxo-acid structure can be specifically recognized and cleaved by hydrolase enzymes. thegoodscentscompany.com
Receptor Agonism/Antagonism Studies
Nuclear receptors are a critical class of proteins that regulate gene expression in response to ligand binding. The activity of this compound and its analogues as ligands for these receptors is an area of significant research interest.
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three identified isoforms: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3). oup.com These receptors are central regulators of lipid and glucose metabolism and are the molecular targets for drugs used to treat metabolic diseases like dyslipidemia and type 2 diabetes. oup.comnih.gov
PPARs are activated by a range of endogenous fatty acids and their derivatives. oup.com Specifically, PPARα, which is highly expressed in tissues with high fatty acid catabolism rates like the liver, is a primary transcription factor governing fatty acid oxidation and ketogenesis. mdpi.comnih.gov Its natural ligands include long-chain fatty acids and their derivatives. mdpi.com Given that this compound is a derivative of a fatty acid containing a keto group, it shares structural characteristics with the types of molecules that act as endogenous PPAR ligands.
The fibrate class of drugs, such as fenofibrate (B1672516) and bezafibrate, are synthetic amphipathic carboxylic acids that function as PPARα agonists to lower triglycerides. wikipedia.org The structural similarity of these carboxylic acids to this compound suggests a potential for interaction with PPARα. Research on other related compounds, such as phenoxyacetic acid derivatives , has identified them as potent agonists for the free fatty acid receptor 1 (FFA1), another G-protein coupled receptor involved in stimulating insulin (B600854) secretion, highlighting the activity of this chemical scaffold in metabolic regulation. nih.govnih.gov
Beyond PPARs, investigations have explored the interaction of similar structures with other nuclear receptors. A notable example involves derivatives of 6-oxo-4-phenyl-hexanoic acid , a close structural analogue to the title compound. In one study, these derivatives were designed, synthesized, and identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov
RORγt is a key transcription factor that drives the expression of pro-inflammatory cytokines, such as IL-17A, and is considered a promising therapeutic target for treating autoimmune diseases like psoriasis. nih.gov The study successfully developed a potent RORγt inverse inhibitor from the 6-oxo-4-phenyl-hexanoic acid scaffold, demonstrating that this chemical structure can effectively interact with the ligand-binding domain of nuclear receptors other than PPARs. nih.gov Nuclear receptors typically function by forming a heterodimer with the retinoid X receptor (RXR) and binding to specific DNA sequences known as response elements, a mechanism that can be inhibited by such inverse agonists. oup.com
Data Tables
Biological Activity of this compound Analogues
| Compound Class/Analogue | Target | Activity | Therapeutic Area |
| Phenoxyacetic acid derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory |
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | C-C Bond Hydrolase (e.g., BphD) | Substrate | Bioremediation |
| Phenoxyacetic acid derivatives | Free Fatty Acid Receptor 1 (FFA1) | Agonism | Diabetes |
| 6-oxo-4-phenyl-hexanoic acid derivatives | Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | Inverse Agonism | Autoimmune Disease |
Enzymatic and Receptor Binding Mechanisms Involving 2 Oxo 6 Phenoxyhexanoic Acid
Elucidation of Enzyme-Compound Binding Modes
There is currently no available research that elucidates the specific binding modes of 2-Oxo-6-phenoxyhexanoic acid with any enzyme. To determine these interactions, studies such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a target enzyme would be necessary. Such studies would reveal the precise orientation of the compound within the enzyme's active or allosteric sites and identify the key amino acid residues involved in binding. Computational docking simulations could also provide predictive models of these interactions.
Molecular Basis of Receptor Activation or Inhibition
The molecular basis for the activation or inhibition of any receptor by this compound has not been determined. Research in this area would involve receptor binding assays to measure the affinity of the compound for various receptors, followed by functional assays to ascertain whether it acts as an agonist (activator) or antagonist (inhibitor). Subsequent structural studies would be required to understand the conformational changes in the receptor upon binding that lead to either activation or inhibition of downstream signaling pathways.
Allosteric Modulation and Conformational Changes
There is no information available regarding the potential for this compound to act as an allosteric modulator. Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. Investigating this would require specialized assays designed to detect binding and functional effects at non-orthosteric sites.
Metabolic Fates and Biotransformation Pathways of 2 Oxo 6 Phenoxyhexanoic Acid
Microbial Transformation and Degradation Pathways
The environmental fate of synthetic chemical compounds, such as 2-Oxo-6-phenoxyhexanoic acid, is significantly influenced by microbial activity. Certain microorganisms possess the metabolic machinery to utilize such compounds as carbon and energy sources, leading to their biotransformation and degradation. These processes are central to the biogeochemical cycling of organic matter and the remediation of environments contaminated with xenobiotics. The degradation of aromatic and aliphatic compounds often involves a series of enzymatic reactions that break down complex molecules into simpler, central metabolic intermediates.
Research into the microbial degradation of aromatic compounds has identified several bacterial genera capable of metabolizing structurally related molecules. While direct studies on this compound are limited, the degradation pathways for similar phenyl-containing compounds, particularly in the context of polychlorinated biphenyl (B1667301) (PCB) metabolism, have been well-documented. Genera such as Pseudomonas and Rhodococcus are prominent in this field.
For instance, Pseudomonas putida has been shown to metabolize biphenyl, producing intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govresearchgate.net Similarly, Rhodococcus species, such as Rhodococcus sp. M5, are known to possess the genetic pathways for breaking down these types of compounds. nih.gov These organisms are often isolated from contaminated soils and are noted for their metabolic versatility. The enzymatic systems they employ for the cleavage of aromatic rings and subsequent degradation of the aliphatic chain are key to their biodegradative capabilities. It is plausible that these or similar microbial species could also be involved in the transformation of this compound, given its structural similarities to known microbial substrates.
Table 1: Microbial Genera Implicated in the Degradation of Related Aromatic Compounds
| Genus | Relevant Species/Strain | Compound Degraded | Reference |
|---|---|---|---|
| Pseudomonas | P. putida | Biphenyl / 2,3-dihydroxybiphenyl | nih.govresearchgate.net |
| Rhodococcus | Rhodococcus sp. M5 | Biphenyl / Polychlorinated Biphenyls (PCBs) | nih.gov |
The microbial biotransformation of aromatic compounds typically proceeds through a series of defined intermediates. In the case of biphenyl degradation by Pseudomonas putida, the pathway involves the formation of 2,3-dihydroxybiphenyl, which then undergoes meta-cleavage to yield 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. nih.govresearchgate.net This meta-cleavage product is then further hydrolyzed.
Studies on cell-free extracts of P. putida have shown that the degradation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid results in the formation of benzoic acid and 2-hydroxypenta-2,4-dienoate. nih.govresearchgate.net This indicates a hydrolytic cleavage of the carbon-carbon bond in the hexanoic acid derivative. Given the structural analogy, the degradation of this compound might be expected to yield phenol (B47542) and a C6 dicarboxylic acid derivative, although specific intermediates have not been detailed in the literature. In other related pathways, such as the degradation of 6-hydroxyhexanoate (B1236181) by Pseudomonas species, adipic acid is a key metabolic product. nih.gov
The microbial degradation of complex organic molecules like this compound is dependent on specific enzymatic systems. For aromatic compounds, dioxygenases are often responsible for the initial oxidative attack and cleavage of the aromatic ring. Following ring cleavage, hydrolases play a crucial role in the further breakdown of the resulting aliphatic chain. nih.govthegoodscentscompany.com
In the degradation of biphenyl and PCBs, a key enzyme is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, often encoded by the bpdF gene. nih.gov This enzyme belongs to a family of hydrolases that catalyze the cleavage of C-C bonds. nih.gov For example, the hydrolase from Rhodococcus sp. M5 is a 32.7 kDa protein that shares conserved motifs with other meta-cleavage compound hydrolases, including a catalytic serine residue. nih.gov These enzymes facilitate the hydrolysis of the meta-cleavage product into a benzoic acid derivative and a five-carbon fragment, which can then enter central metabolic pathways. nih.gov The biotransformation of phenolic acids, in general, involves a wide array of enzymes, including decarboxylases, reductases, and esterases, highlighting the complexity of these metabolic networks. mdpi.com
Table 2: Key Enzymes in the Degradation of Related Aromatic Compounds
| Enzyme | Gene (example) | Microbial Source (example) | Function | Reference |
|---|---|---|---|---|
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | bpdF | Rhodococcus sp. M5 | C-C bond hydrolysis of the meta-cleavage product | nih.gov |
| 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase | carC | Pseudomonas sp. LD2 | Hydrolysis of the meta-cleavage product from carbazole (B46965) degradation | nih.gov |
Mammalian Metabolic Considerations
In mammals, foreign compounds (xenobiotics) are subjected to a series of metabolic processes primarily in the liver. These reactions, broadly categorized as Phase I and Phase II metabolism, aim to increase the water solubility of the compound to facilitate its excretion. The metabolic fate of this compound in a mammalian system is likely to involve pathways that handle fatty acids and aromatic structures.
Fatty acid oxidation is a major energy-generating process in mammals, occurring mainly in the mitochondria and peroxisomes. nih.gov This process, known as β-oxidation, sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA, NADH, and FADH2. jackwestin.com Given its structure as a hexanoic acid derivative, this compound could potentially be a substrate for the enzymes of fatty acid oxidation.
However, the presence of the 2-oxo group and the terminal phenoxy group would likely influence its metabolism. The initial activation of a fatty acid requires its conversion to a thioester with coenzyme A (CoA), a step that might be affected by the 2-oxo modification. nih.govkhanacademy.org Furthermore, the bulky phenoxy group at the omega-end of the chain might sterically hinder the binding of enzymes involved in β-oxidation.
An alternative pathway is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the carbon atom most distant from the carboxyl group (the ω-carbon). nih.govrsc.org This pathway can handle larger and more complex fatty acids. It is conceivable that this compound could undergo ω-oxidation, potentially leading to the hydroxylation of the phenoxy group or its cleavage, before the aliphatic chain is further processed. Studies on other 2-oxo acids have shown that they can interact with and inhibit enzymes involved in pyruvate (B1213749) and fatty acid metabolism, suggesting that this compound could also have effects on these central metabolic pathways. nih.gov
Phase II metabolic reactions involve the conjugation of the xenobiotic or its Phase I metabolite with endogenous molecules. This process significantly increases the hydrophilicity of the compound, preparing it for excretion in urine or bile. For a compound like this compound, which contains a carboxylic acid group, a primary conjugation reaction would be the formation of a glucuronide conjugate. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and attaches glucuronic acid to the carboxyl group.
Another potential conjugation pathway is the formation of an amino acid conjugate, typically with glycine (B1666218) or taurine. The carboxylic acid is first activated to its CoA thioester, which then reacts with the amino group of the amino acid. Furthermore, the phenoxy group provides a site for potential Phase I metabolism, such as aromatic hydroxylation catalyzed by cytochrome P450 enzymes. The resulting hydroxylated aromatic ring could then be a substrate for glucuronidation or sulfation. The ultimate metabolic profile in mammals would likely be a mixture of these various conjugates, reflecting the activity of multiple metabolic pathways.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Principles and Methodologies of SAR Investigations
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. nih.govingentaconnect.com The fundamental principle is that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets like enzymes and receptors, thereby determining its pharmacological effect. thegoodscentscompany.com SAR investigations systematically alter the molecular structure of a compound and assess the resulting changes in its biological potency and efficacy. ingentaconnect.com
The methodologies employed in SAR studies are both experimental and computational. Experimental approaches involve the chemical synthesis of a series of structurally related analogs of a lead compound. thegoodscentscompany.com Each new molecule incorporates specific modifications, such as the addition, removal, or replacement of functional groups, or changes to the carbon skeleton. These analogs are then subjected to biological assays to measure their activity, allowing researchers to identify which structural features are essential for the desired biological effect. thegoodscentscompany.com
Quantitative Structure-Activity Relationship (QSAR) represents an evolution of SAR, where statistical and mathematical models are used to describe the relationship between a molecule's structure and its biological activity in a quantitative manner. nih.govnih.gov In a QSAR study, the structural properties of a set of compounds are represented by numerical values known as molecular descriptors. These can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). nih.gov By correlating these descriptors with the observed biological activity, a mathematical equation or model is generated. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. acs.orgnih.gov
Identification of Key Structural Determinants for Biological Activity
While direct and extensive SAR studies on 2-Oxo-6-phenoxyhexanoic acid are not widely published, its structural resemblance to known histone deacetylase (HDAC) inhibitors allows for the extrapolation of key determinants of its likely biological activity. nih.govnih.gov HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG), a linker region, and a cap group.
In the case of this compound, these components can be identified as:
Zinc-Binding Group (ZBG): The carboxylic acid moiety is presumed to act as the ZBG, chelating the zinc ion in the active site of HDAC enzymes. The presence and accessibility of this group are critical for inhibitory activity.
Linker: The hexanoic acid chain serves as the linker, connecting the ZBG to the cap group and positioning them correctly within the enzyme's binding pocket. The length and rigidity of this linker are significant for optimal interaction.
Cap Group: The phenoxy group acts as the surface-recognition cap, interacting with the rim of the enzyme's active site. This interaction contributes to the potency and potential selectivity of the inhibitor.
The presence of the oxo group at the 2-position of the hexanoic acid chain is also a key structural feature that can influence the electronic properties and conformation of the linker, thereby affecting its interaction with the enzyme.
Impact of Substituents on Activity Profiles
The biological activity of this compound can be significantly modulated by introducing substituents at various positions on its core structure. Based on SAR studies of analogous HDAC inhibitors, the following trends can be anticipated. nih.govnih.gov
Table 1: Predicted Impact of Substitutions on the Phenoxy Ring
| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Para (4'-position) | Bulky hydrophobic groups | Potential increase | Enhanced interactions with the hydrophobic regions of the enzyme surface. |
| Para (4'-position) | Electron-withdrawing groups | Variable | May influence the electronic properties of the phenoxy ring and its interactions. |
| Ortho (2'-position) | Any substituent | Potential decrease | Steric hindrance may disrupt optimal binding. |
Table 2: Predicted Impact of Modifications to the Linker and ZBG
| Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Change in linker length | Decrease | The hexyl chain is often optimal for spanning the distance between the ZBG and the cap group in the HDAC active site. |
| Removal of the 2-oxo group | Significant change | Alters the conformation and electronic distribution of the linker, likely affecting binding affinity. |
| Replacement of carboxylic acid with hydroxamic acid | Potential increase | Hydroxamic acids are generally more potent zinc-binding groups in HDAC inhibitors. |
Development of QSAR Models for Predictive Biology
The development of QSAR models for this compound and its analogs can provide a powerful tool for predicting their biological activity and guiding the design of more potent and selective compounds. nih.gov A typical QSAR study for this class of compounds would involve the following steps:
Data Set Assembly: A series of this compound analogs with varying substituents on the phenoxy ring and modifications to the linker would be synthesized and their biological activity (e.g., IC50 for HDAC inhibition) determined.
Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors would quantify various aspects of the molecular structure, such as:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation would be derived that correlates a selection of the most relevant descriptors with the observed biological activity. jppres.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
A well-validated QSAR model could then be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted potency. This in silico approach can significantly reduce the time and resources required for the discovery of novel and effective therapeutic agents. mdpi.com
Computational Chemistry and Molecular Modeling of 2 Oxo 6 Phenoxyhexanoic Acid
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "2-Oxo-6-phenoxyhexanoic acid," this method could be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.
Research Findings:
Currently, there are no specific molecular docking studies published for "this compound" against any particular macromolecule. However, the general methodology would involve:
Preparation of the Ligand: The 3D structure of "this compound" would be generated and optimized to its lowest energy conformation.
Selection of Target Macromolecules: Potential protein targets could be selected based on the structural similarity of the ligand to known inhibitors of specific enzymes or receptors.
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be docked into the binding site of the selected target. The program would explore various binding poses and score them based on a scoring function that estimates the binding affinity.
A hypothetical docking study could, for instance, explore the interaction of "this compound" with enzymes involved in fatty acid metabolism, given its structural resemblance to endogenous fatty acids. The results would be presented in a table format, detailing the binding energies and interacting residues for each target.
Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5KIR | Data not available | Data not available |
| Fatty Acid Synthase (FASN) | 2PX6 | Data not available | Data not available |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 6O5S | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as an example of how results would be presented if such a study were conducted.
Molecular Dynamics Simulations for Ligand-Target Interactions
To complement molecular docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-target complex, assessing its stability and the nature of the interactions over time.
Research Findings:
As with molecular docking, there is a lack of specific published molecular dynamics simulation studies for "this compound." An MD simulation study would typically follow these steps:
System Setup: The top-scoring docked complex from molecular docking simulations would be placed in a simulated physiological environment, including water molecules and ions.
Simulation: The system's trajectory would be calculated over a period of nanoseconds to microseconds, governed by the principles of classical mechanics.
Analysis: The simulation trajectory would be analyzed to determine the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex.
MD simulations could reveal, for example, whether "this compound" remains stably bound to its target or if it undergoes conformational changes that might affect its inhibitory potential.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic properties of a molecule.
Research Findings:
Optimized Geometry: The most stable 3D arrangement of the atoms.
Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Electrostatic Potential: The distribution of charge on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.
These electronic properties are fundamental to understanding the molecule's reactivity and its ability to interact with biological targets.
Predicted Electronic Properties of this compound
| Property | Value | Method |
| HOMO Energy | Data not available | DFT/B3LYP |
| LUMO Energy | Data not available | DFT/B3LYP |
| Dipole Moment | Data not available | DFT/B3LYP |
Note: This table illustrates the type of data that would be generated from quantum chemical calculations.
In Silico Prediction of Bioactivity and Pharmacological Profiles
Various computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the likely biological activities of a compound.
Research Findings:
While a comprehensive in silico profile for "this compound" has not been published, predictive models can be used to estimate its pharmacological properties. Web-based platforms like SwissADME, pkCSM, and others can provide predictions for:
Lipophilicity (LogP): A measure of a compound's ability to cross cell membranes.
Water Solubility: Affecting its absorption and distribution.
Drug-likeness: Based on rules such as Lipinski's rule of five.
Potential for Metabolism: Predicting interactions with cytochrome P450 enzymes.
Predicted Bioactivities: Based on similarity to known bioactive molecules.
Predicted ADMET Properties for this compound
| Property | Predicted Value |
| Molecular Weight | ~222.24 g/mol |
| LogP | Data not available |
| Water Solubility | Data not available |
| Lipinski's Rule of Five Violations | Data not available |
Note: The molecular weight is calculated based on the chemical formula. Other values are placeholders for what would be obtained from predictive software.
Network Pharmacology Approaches for Target Identification
Network pharmacology is an emerging field that integrates systems biology and polypharmacology to understand the complex interactions between drugs, targets, and diseases. nih.gov
Research Findings:
There are no network pharmacology studies specifically focused on "this compound." Such an approach would involve:
Identifying Potential Targets: Using databases and predictive tools to find all potential protein targets of the compound.
Constructing a Drug-Target Network: Visualizing the interactions between the compound and its predicted targets.
Integrating with Disease Networks: Overlaying the drug-target network with protein-protein interaction networks associated with specific diseases to identify key pathways and mechanisms through which the compound might exert a therapeutic effect.
This holistic approach could help in identifying novel therapeutic applications for "this compound" and in understanding its potential off-target effects.
Advanced Analytical Methodologies for Research on 2 Oxo 6 Phenoxyhexanoic Acid
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)
The structural elucidation of a novel or target compound like 2-Oxo-6-phenoxyhexanoic acid would fundamentally rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be critical for determining the carbon-hydrogen framework. For a related compound, 2-Oxohexanoic acid , ¹H NMR and ¹³C NMR data are available and provide a basis for what could be expected. nih.gov For this compound, one would anticipate characteristic signals for the phenoxy group, the aliphatic hexanoic acid chain, and the α-keto group.
Infrared (IR) Spectroscopy is instrumental in identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of both the keto and carboxylic acid groups, and the aromatic C-H and C=C stretches of the phenyl ring, as well as the C-O ether linkage.
Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula. nih.gov Studies on similar compounds often employ techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for analysis. nih.gov
Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to aromatic protons of the phenoxy group, a triplet for the terminal methyl group of the hexanoic chain, and methylene (B1212753) protons along the chain, with specific chemical shifts influenced by the adjacent oxygen and carbonyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the keto and carboxylic acid groups, aromatic carbons, and aliphatic carbons of the hexanoic acid chain. |
| IR | Broad O-H stretch (carboxylic acid), sharp C=O stretches (keto and carboxylic acid), C-O stretch (ether), and aromatic C=C and C-H bands. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄O₄, and fragmentation patterns indicating the loss of the phenoxy group, carboxyl group, and cleavage of the aliphatic chain. |
Chromatographic Separation and Purification Methods
The purification of this compound from a reaction mixture would likely involve chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a common method for the separation and purification of organic acids. mdpi.com The retention of phenoxy acid herbicides, for example, is influenced by the mobile phase composition and pH. mdpi.com For this compound, a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The addition of an acid, such as formic acid, to the mobile phase is often necessary to ensure good peak shape for acidic compounds. nih.gov
Purification of related compounds has also been achieved using other chromatographic methods. For instance, the purification of a hydrolase enzyme that acts on a similar substrate involved immobilized metal affinity chromatography. While this purifies the enzyme and not the small molecule, it highlights the diversity of chromatographic techniques used in related research.
For preparative purification, column chromatography using silica (B1680970) gel would be a standard laboratory method. The choice of eluent would be optimized to achieve separation from starting materials and byproducts.
Advanced Fluorescence Spectroscopy for Biological Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of small molecules with biological macromolecules like proteins and DNA. For a compound like this compound, which may not be intrinsically fluorescent, derivatization is a common strategy.
α-Keto acids can be derivatized with reagents such as o-phenylenediamine (B120857) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) to produce highly fluorescent quinoxaline (B1680401) derivatives. nih.govrsc.orgrsc.org These fluorescent derivatives can then be used in binding assays. By monitoring changes in fluorescence intensity, emission wavelength, or polarization upon addition of a biological target, one can infer binding affinity and probe the microenvironment of the binding site. This approach has been successfully used for the analysis of various α-keto acids in biological samples like serum and urine. nih.gov
X-ray Crystallography of Ligand-Target Complexes
X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structural information of a small molecule bound to its biological target, such as an enzyme. This technique would provide precise details of the binding mode, including all intermolecular interactions like hydrogen bonds, hydrophobic interactions, and ionic interactions between this compound and the amino acid residues of the protein's active site.
While no specific X-ray crystal structures involving this compound are publicly available, the general principle has been widely applied in drug discovery and enzymology. For example, the structure of lumazine (B192210) synthase has been solved at high resolution, revealing details of its active site. nih.gov If this compound were found to be an inhibitor or substrate for a particular enzyme, co-crystallization trials would be a logical next step in a research program to understand its mechanism of action at a molecular level.
Future Directions and Emerging Research Avenues for 2 Oxo 6 Phenoxyhexanoic Acid
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and innovative synthetic routes is paramount for the accessibility and further investigation of 2-Oxo-6-phenoxyhexanoic acid. Future research in this area could focus on several promising strategies. One avenue involves the adaptation of established methods for synthesizing related keto acids. For instance, the condensation of appropriate aldehydes with levulinic acid, a common precursor for 4-oxohexanoic acid derivatives, could be modified to yield the 2-oxo analogue. nih.gov
Furthermore, the exploration of novel catalytic systems could significantly enhance synthetic efficiency. This includes the investigation of organocatalysis, biocatalysis, and metal-catalyzed reactions to afford greater control over stereochemistry and yield. For example, titanium-oxo clusters have demonstrated unprecedented catalytic activity in certain oxidation reactions and could be explored for the synthesis of this compound precursors. rsc.org The development of solid-phase synthesis methods could also facilitate the creation of libraries of related compounds for screening purposes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Modified Aldehyde Condensation | Utilizes readily available starting materials. | Optimization of reaction conditions for 2-oxo selectivity. |
| Organocatalysis | Enantioselective synthesis, metal-free conditions. | Design of chiral catalysts for stereocontrol. |
| Biocatalysis | High selectivity and mild reaction conditions. | Identification of enzymes for specific bond formations. |
| Metal-Catalyzed Cross-Coupling | Formation of the phenoxy ether linkage. | Development of efficient catalysts for etherification. |
Discovery of Undiscovered Biological Targets and Pathways
A critical area of future research is the identification of the biological targets and pathways modulated by this compound. Given its structural similarity to other keto acids and compounds with phenoxy moieties, it may interact with a range of biological molecules. High-throughput screening (HTS) campaigns against diverse target classes, including enzymes, receptors, and ion channels, will be instrumental in uncovering its bioactivity.
Initial investigations could draw inspiration from the known biological activities of structurally related molecules. For instance, certain aryl-substituted hexanoic acids have shown effects on eicosanoid biosynthesis, suggesting that this compound could be investigated for similar anti-inflammatory properties. nih.gov Furthermore, its role as a potential metabolic intermediate could be explored.
| Potential Biological Area | Rationale | Investigative Approach |
| Enzyme Inhibition | Keto acid motif can mimic natural substrates. | Screening against panels of proteases, kinases, etc. |
| Receptor Modulation | Phenoxy group can engage in specific binding interactions. | Radioligand binding assays, functional cell-based assays. |
| Metabolic Pathways | Potential as a metabolite or metabolic modulator. | Metabolomic profiling in cellular or animal models. |
Design of Advanced Chemical Probes and Research Tools
The development of chemical probes derived from this compound will be crucial for elucidating its mechanism of action and for studying its identified biological targets. These probes can be designed to incorporate various functionalities, such as fluorescent tags for imaging, biotin tags for affinity purification, or photoreactive groups for covalent labeling of binding partners.
These advanced research tools would enable detailed studies of the compound's subcellular localization, its interaction partners, and the downstream consequences of target engagement. The synthesis of such probes would leverage the novel synthetic routes established for the parent compound, with modifications to introduce the desired functional handles.
Integration with Systems Biology and Omics Data for Mechanistic Insights
To gain a comprehensive understanding of the cellular effects of this compound, its activity should be investigated within the broader context of biological systems. nih.govresearchgate.net This involves the integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, to build a holistic picture of the molecular changes induced by the compound. nih.govmdpi.com
By analyzing global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key pathways and networks that are perturbed by this compound. mdpi.com This systems-level approach can provide crucial mechanistic insights that might be missed by more targeted investigations and can help in formulating hypotheses about its mode of action and potential therapeutic applications. nih.govresearchgate.net
| Omics Approach | Data Generated | Potential Insights |
| Transcriptomics | mRNA expression levels | Identification of regulated genes and pathways. |
| Proteomics | Protein abundance and modifications | Elucidation of target engagement and downstream signaling. |
| Metabolomics | Changes in metabolite profiles | Understanding of effects on cellular metabolism. |
Development of Bioconjugation Strategies for Advanced Materials
The chemical structure of this compound, with its carboxylic acid and ketone functionalities, offers opportunities for bioconjugation to create novel materials. The carboxylic acid can be readily coupled to amines on biomolecules or synthetic polymers, while the ketone provides a handle for chemoselective ligation reactions.
These bioconjugation strategies could be employed to attach this compound to proteins, nanoparticles, or surfaces to create materials with tailored properties. For example, conjugation to a targeting moiety could enhance its delivery to specific cells or tissues. Alternatively, its incorporation into polymers could lead to the development of new biomaterials with unique physical or biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
